Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate
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Overview
Description
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is a chemical compound with the molecular formula C6H8LiNO4 It is a lithium salt of 4-methyl-3-oxomorpholine-2-carboxylic acid
Mechanism of Action
Target of Action
Lithium ions are known to interact with several biological targets, including enzymes like glycogen synthase kinase-3 and inositol monophosphatase .
Biochemical Pathways
Without specific information on “Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Lithium ions are known to impact several pathways, including those involved in the metabolism of inositol phosphates, cyclic amp, and glutamate .
Result of Action
Lithium ions can have neuroprotective effects, modulate gene expression, and stabilize neuronal activities .
Action Environment
Factors such as ph, temperature, and the presence of other ions can affect the action of lithium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methyl-3-oxomorpholine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere to prevent contamination and degradation of the product. The reaction conditions include:
Temperature: Room temperature
Solvent: Water or an appropriate organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Stainless steel or glass-lined reactors to prevent contamination
Purification: Crystallization or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar applications in medicine.
4-Methyl-3-oxomorpholine-2-carboxylic Acid: The parent acid of the compound.
Uniqueness
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate is unique due to its specific structure and properties, which may confer distinct biological and chemical activities compared to other lithium salts and related compounds.
Properties
IUPAC Name |
lithium;4-methyl-3-oxomorpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.Li/c1-7-2-3-11-4(5(7)8)6(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCASFWKMPJHOQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCOC(C1=O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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